4-Fluoroaniline
Overview
Description
4-Fluoroaniline is a fluorinated derivative of aniline, where a fluorine atom is substituted at the para position of the aniline structure. It is a compound of interest in various chemical syntheses and has applications in medicinal chemistry, particularly due to its potential role in the synthesis of pharmaceuticals and polymers.
Synthesis Analysis
The synthesis of 4-fluoroaniline derivatives and related compounds has been explored in several studies. For instance, 4-fluoropyrrolidine derivatives, which are useful in medicinal chemistry, have been synthesized from N-protected 4-hydroxyproline using a double fluorination method with 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, yielding high-purity enantiomerically pure compounds . Another study describes the synthesis of 4-fluoropyridines through a novel pathway involving Ireland-Claisen and aza-Cope rearrangements, starting from 2-fluoroallylic alcohols . Additionally, practical syntheses of 4-fluoroprolines, which are valuable nonnatural amino acids, have been reported using fluoride salts .
Molecular Structure Analysis
The molecular structure of 4-fluoroaniline and its derivatives is characterized by the presence of a fluorine atom at the para position, which can influence the electronic properties and reactivity of the molecule. The synthesis of 4-aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines involves a three-component cyclocondensation, indicating the versatility of 4-fluoroaniline in forming complex heterocyclic structures .
Chemical Reactions Analysis
4-Fluoroaniline participates in various chemical reactions due to its reactive amino group and the electron-withdrawing effect of the fluorine atom. For example, the synthesis of polyfluoroanilines from fluorine-substituted aniline monomers involves an acid-assisted persulfate initiated polymerization, although poly(4-fluoroaniline) undergoes dehalogenation during polymerization . The preparation of gem-difluorosubstituted NH-azomethine ylides for the synthesis of 4-fluorooxazolines via a three-component reaction showcases the reactivity of 4-fluoroaniline derivatives in forming fluorinated heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-fluoroaniline and its derivatives are influenced by the presence of the fluorine atom. For instance, the thermal instability of certain N- and/or 2-substituted 4-fluoroanilines has been observed, and their decomposition products have been suggested through NMR spectroscopy and GIAO-DFT calculated chemical shifts . The fluorine atom can also affect the solubility and thermal properties of the resulting polymers, as seen in the characterization of polyfluoroanilines .
Scientific Research Applications
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Enzymic Detection of Glucose
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Pharmaceuticals Manufacture
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Plant Growth Regulators Manufacture
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Production of Flumazenil
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Biodegradability Studies
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Synthesis of Luminescent and Cationic Monocyclometalated Gold (III) Monoaryl Complexes
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Synthesis of Fluorinated Compounds
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Synthesis of Luminescent and Cationic Monocyclometalated Gold (III) Monoaryl Complexes
Safety And Hazards
4-Fluoroaniline is considered hazardous. It may cause irritation to skin, eyes, and mucous membranes. It may be toxic by ingestion . It is classified as a combustible liquid and has acute oral toxicity . It causes severe skin burns and eye damage . It may cause respiratory irritation and damage to organs through prolonged or repeated exposure .
Future Directions
4-Fluoroaniline is used as a precursor to various potential and real applications . It is a common building block in medicinal chemistry and related fields . It has been evaluated for the production of ligands for homogeneous catalysis . Therefore, it is expected to have continued relevance in these areas.
properties
IUPAC Name |
4-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZCOLNOCZKSDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN | |
Record name | 4-FLUOROANILINE | |
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DSSTOX Substance ID |
DTXSID9022027 | |
Record name | 4-Fluoroaniline | |
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Molecular Weight |
111.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
4-fluoroaniline is a light-colored oily liquid. Mixture of three isomers. Insoluble in water and denser than water. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Pale yellow liquid; [HSDB] Light gold colored liquid; [MSDSonline] | |
Record name | 4-FLUOROANILINE | |
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Boiling Point |
358.7 °F at 760 mmHg (USCG, 1999), 188 °C | |
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Flash Point |
165 °F (USCG, 1999), 74 °C | |
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Solubility |
In water, 33 g/L at 20 °C, Soluble in ethanol and ether; slightly soluble in chloroform | |
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Density |
1.1725 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1725 at 20 °C/4 °C | |
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Vapor Pressure |
1.0 [mmHg], 0.75 mm Hg (1 hectoPa) at 20 °C | |
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Product Name |
4-Fluoroaniline | |
Color/Form |
Liquid, Pale yellow liquid | |
CAS RN |
371-40-4; 87686-42-8, 371-40-4 | |
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Melting Point |
30.6 °F (USCG, 1999), -1.9 °C | |
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Synthesis routes and methods
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Feasible Synthetic Routes
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